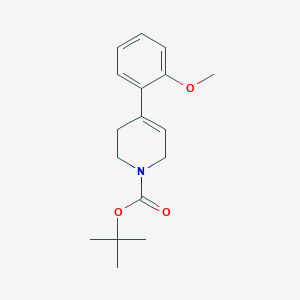![molecular formula C14H18INO2 B8623791 tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate](/img/structure/B8623791.png)
tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate
Vue d'ensemble
Description
tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate: is an organic compound with the molecular formula C14H18INO2 . It is a derivative of cyclopropylcarbamate, where the cyclopropyl group is substituted with a 4-iodophenyl group. This compound is known for its stability and is commonly used as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [1-(4-iodophenyl)cyclopropyl]carbamate typically involves the following steps:
Starting Material: The synthesis begins with 4-iodoaniline.
Protection: The amino group of 4-iodoaniline is protected using tert-butoxycarbonyl (Boc) anhydride to form tert-butyl (4-iodophenyl)carbamate.
Cyclopropanation: The protected amine is then subjected to cyclopropanation using a suitable cyclopropylating agent under basic conditions to yield tert-butyl [1-(4-iodophenyl)cyclopropyl]carbamate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 4-iodoaniline and Boc anhydride.
Optimized Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and purification techniques to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Formation of azides or nitriles.
Oxidation Products: Formation of iodinated phenols.
Coupling Products: Formation of biaryl compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
Medicine:
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Used in material science for the development of new materials .
Mécanisme D'action
The mechanism of action of tert-butyl [1-(4-iodophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The iodine atom plays a crucial role in its reactivity, enabling it to participate in diverse chemical transformations .
Comparaison Avec Des Composés Similaires
- Tert-butyl (4-iodophenyl)carbamate
- Tert-butyl (4-iodophenyl)butylcarbamate
- Tert-butyl (1-(4-formylphenyl)cyclopropyl)carbamate
Comparison:
- tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.
- Compared to tert-butyl (4-iodophenyl)carbamate , the cyclopropyl group in the former enhances its reactivity in certain chemical reactions.
- Tert-butyl (4-iodophenyl)butylcarbamate and tert-butyl (1-(4-formylphenyl)cyclopropyl)carbamate have different substituents, leading to variations in their chemical behavior and applications .
Propriétés
Formule moléculaire |
C14H18INO2 |
|---|---|
Poids moléculaire |
359.20 g/mol |
Nom IUPAC |
tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H18INO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) |
Clé InChI |
FCADQNBESPLYMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
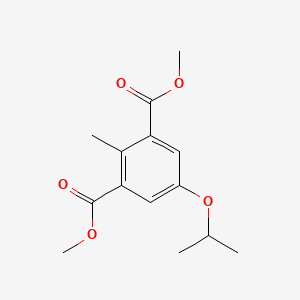
![6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8623717.png)
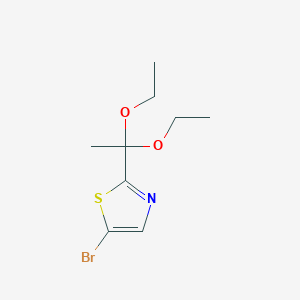
![2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid](/img/structure/B8623727.png)
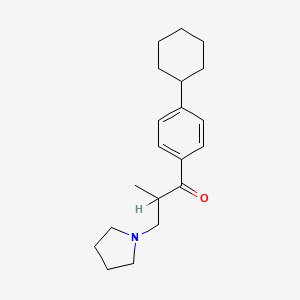
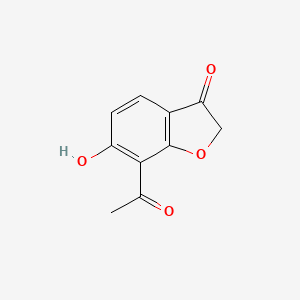

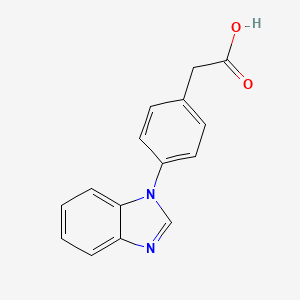
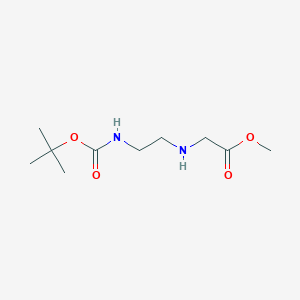
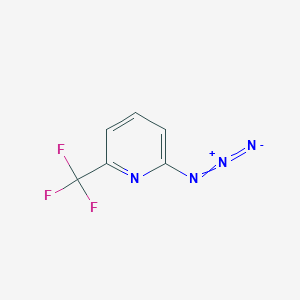
![4-Methylthiopyrido[2,3-d]pyrimidine](/img/structure/B8623799.png)
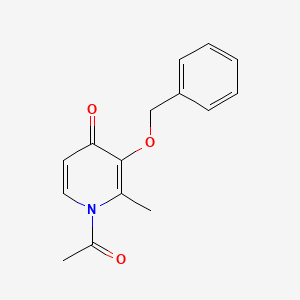
![5-({4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methoxy)-1H-indole](/img/structure/B8623816.png)
